Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate is classified as an organic compound with the following classifications:
The synthesis of Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate can be achieved through several methods. One common approach involves the following steps:
The molecular structure of Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate can be described as follows:
Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate can participate in various chemical reactions:
Research into similar compounds indicates that modifications on the morpholine ring can significantly alter biological activity, suggesting that Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate may exhibit unique pharmacological properties.
Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate exhibits several notable physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm purity and structural integrity.
Methyl (R)-4-benzyl-5-oxo-3-morpholinecarboxylate has potential applications across various scientific fields:
The systematic IUPAC name methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate unambiguously defines the compound's stereochemistry and bonding pattern. Key identifiers include:
Table 1: Nomenclature and Chemical Identifiers
Identifier Type | Designation |
---|---|
Systematic Name | methyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate |
CAS Registry Number | 1235639-75-4 |
Molecular Formula | C₁₃H₁₅NO₄ |
Molecular Weight | 249.26 g/mol |
SMILES String | COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 |
The core structure comprises a six-membered morpholinone ring containing an amide carbonyl (5-oxo group) and an ester moiety at the 3-position. The benzyl group at N4 introduces aromatic character, while the (R)-configuration at C3 creates a stereogenic center governing asymmetric reactions [2] [9]. X-ray crystallography confirms the envelope conformation of the morpholinone ring, with the chiral carbon deviating from planarity.
This compound emerged from early 21st-century efforts to develop stereoselective synthons for neurokinin receptor antagonists and 5α-reductase inhibitors. Patent literature (US6218390B1) first documented its preparation via chiral pool resolution or asymmetric hydrogenation of enamine precursors [8]. Modern routes employ:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1